![molecular formula C15H14N4S B11843882 (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-Phényl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine est un composé hétérocyclique qui a attiré l’attention dans le domaine de la chimie médicinale en raison de ses applications thérapeutiques potentielles. Ce composé présente un noyau thiazolo[5,4-d]pyrimidine, connu pour son activité biologique, et un cycle pyrrolidine, qui renforce ses propriétés pharmacologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (S)-7-Phényl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante consiste à faire réagir le 2-aminothiazole avec un aldéhyde approprié et un dérivé de pyrrolidine sous reflux . La réaction est souvent catalysée par des acides ou des bases pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. La sélection du solvant, le contrôle de la température et le temps de réaction sont des paramètres essentiels dans la synthèse industrielle.
Analyse Des Réactions Chimiques
Types de réactions
(S)-7-Phényl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle pyrimidine, souvent facilitées par des dérivés halogénés.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène dans l’acide acétique à température ambiante.
Réduction : Borohydrure de sodium dans le méthanol sous reflux.
Substitution : Dérivés halogénés en présence d’une base comme le carbonate de potassium dans l’acétonitrile.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du composé et diverses thiazolo[5,4-d]pyrimidines substituées.
Applications de la recherche scientifique
(S)-7-Phényl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine présente plusieurs applications de la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel d’inhibiteur enzymatique.
Médecine : Enquête sur son potentiel thérapeutique dans le traitement des maladies neurodégénératives et du cancer
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and cancer
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de (S)-7-Phényl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Il agit comme un inhibiteur de certaines enzymes, modulant ainsi les voies biochimiques. Par exemple, il a été démontré qu’il inhibe les récepteurs adénosine A2A, qui jouent un rôle dans les maladies neurodégénératives . Le composé se lie au site actif de l’enzyme, empêchant la liaison du substrat et l’activité catalytique subséquente.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyrrolidine : Des composés comme la pyrrolidine-2-one et les pyrrolidine-2,5-diones présentent des similitudes structurelles et des activités biologiques.
Dérivés de la thiazolo[5,4-d]pyrimidine : D’autres dérivés avec différents substituants sur le noyau thiazolo[5,4-d]pyrimidine présentent des degrés variables d’activité biologique.
Unicité
(S)-7-Phényl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine est unique en raison de sa combinaison spécifique du noyau thiazolo[5,4-d]pyrimidine et du cycle pyrrolidine, qui lui confère des propriétés pharmacologiques distinctes. Sa capacité à inhiber sélectivement certaines enzymes en fait un composé précieux en chimie médicinale.
Propriétés
Formule moléculaire |
C15H14N4S |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
7-phenyl-2-[(2S)-pyrrolidin-2-yl]-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C15H14N4S/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11/h1-3,5-6,9,11,16H,4,7-8H2/t11-/m0/s1 |
Clé InChI |
WXEONOFSGQKZAI-NSHDSACASA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4 |
SMILES canonique |
C1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


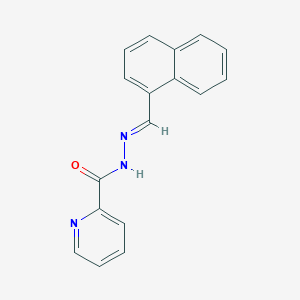
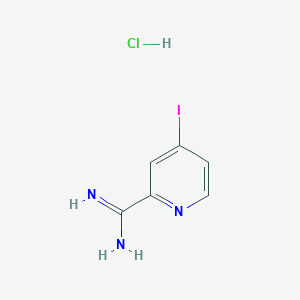

![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)

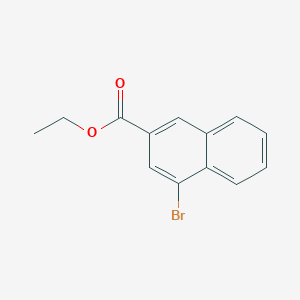
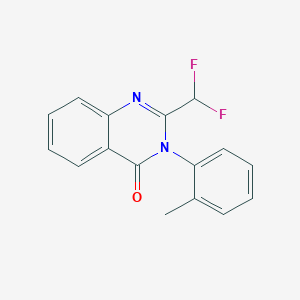
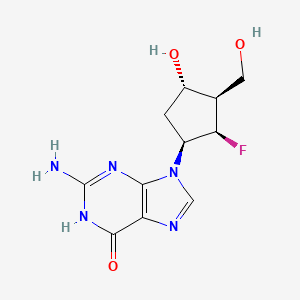


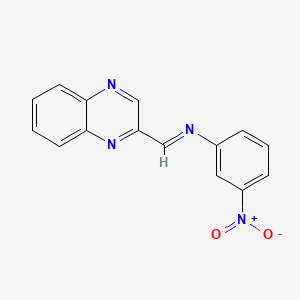
![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
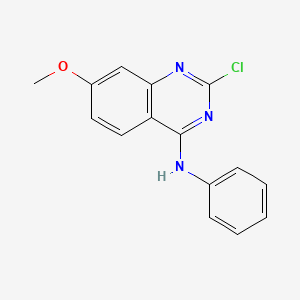
![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
